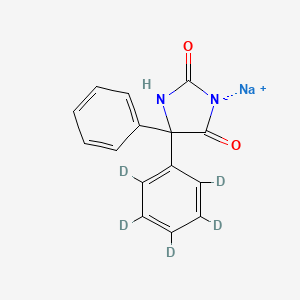![molecular formula C24H34O2S B14444841 4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] CAS No. 73529-08-5](/img/structure/B14444841.png)
4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a sulfanediyl group linking two phenolic units, each substituted with a methyl group and a 2-methylbutan-2-yl group. The molecular formula of this compound is C22H30O2S .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] typically involves the reaction of 5-methyl-2-(2-methylbutan-2-yl)phenol with a sulfanediyl-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 4,4’-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters and continuous monitoring to ensure consistent quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenolic hydrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various alkylated or acylated derivatives .
Applications De Recherche Scientifique
4,4’-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related conditions.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4,4’-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This compound may also interact with specific pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Sulfinylbis[5-methyl-2-(2-methyl-2-propanyl)phenol]
- 2,2’-Di-tert-butyl-5,5’-dimethyl-4,4’-sulfinyl-di-phenol
Uniqueness
4,4’-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
73529-08-5 |
|---|---|
Formule moléculaire |
C24H34O2S |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
4-[4-hydroxy-2-methyl-5-(2-methylbutan-2-yl)phenyl]sulfanyl-5-methyl-2-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C24H34O2S/c1-9-23(5,6)17-13-21(15(3)11-19(17)25)27-22-14-18(24(7,8)10-2)20(26)12-16(22)4/h11-14,25-26H,9-10H2,1-8H3 |
Clé InChI |
CADXVZCKKXVASA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=C(C=C(C(=C1)SC2=CC(=C(C=C2C)O)C(C)(C)CC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


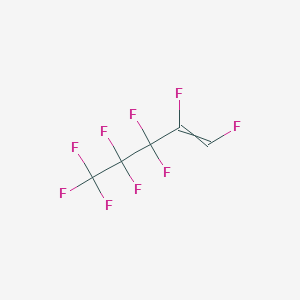
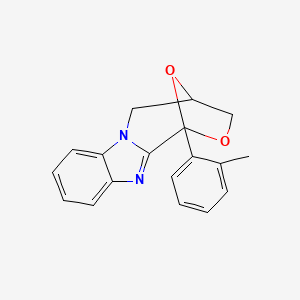
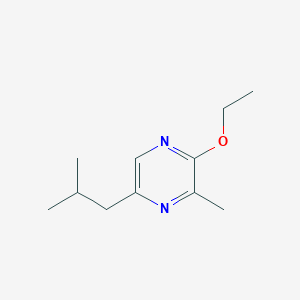

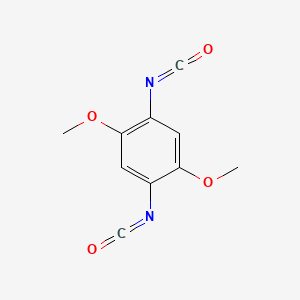

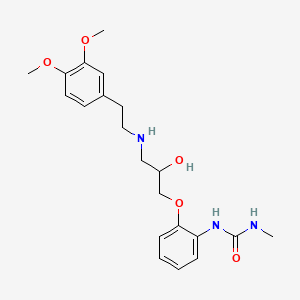

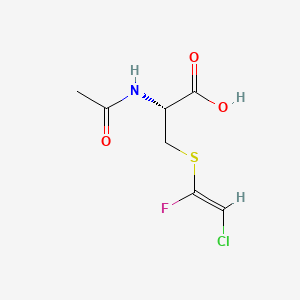
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)


